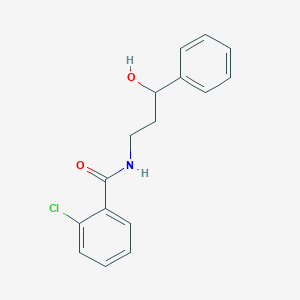

2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide is involved in various synthetic pathways, illustrating its versatility in organic synthesis. For instance, it is used as a substrate in one-pot synthesis reactions for the creation of 2-arylbenzoxazole derivatives through copper-catalyzed intermolecular and intramolecular couplings, showcasing its reactivity and utility in synthesizing complex organic molecules with potential applications in materials science and pharmaceuticals (Miao et al., 2015). Additionally, its derivates have been explored for the enantioselective synthesis of piperidines, highlighting its role in the synthesis of biologically active compounds and potential drug candidates (Calvez et al., 1998).

Coordination Chemistry and Material Science

In material science and coordination chemistry, derivatives of this compound have been utilized to synthesize and study the coordination behavior and reactivity of metal complexes. This includes investigations into the synthesis, coordination, and reactivity of specific phenyl isocyanides, offering insights into their potential applications in catalysis and material science (Facchin et al., 2002).

Molecular Structure and Hydrogen Bond Analysis

The compound and its derivatives have been subjects of molecular structure analysis, particularly focusing on intramolecular hydrogen bonding. Studies have examined the crystal structures of related compounds to understand the influence of hydrogen bonding on molecular conformation and stability, contributing to fundamental knowledge in chemistry and the design of new molecules with desired physical and chemical properties (Kawski et al., 2006).

Photophysical Studies

Photophysical characterisation and photostability studies of novel NIR probes incorporating derivatives of this compound have been conducted. These studies explore the effects of different substituents on the photophysical properties and stability of these compounds, highlighting their potential applications in bioimaging and as fluorescent markers (Raju et al., 2016).

Mecanismo De Acción

Target of Action

Benzamide derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Benzamide derivatives often act through nucleophilic substitution reactions . The compound may interact with its targets via a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Benzamide derivatives can influence various biochemical pathways depending on their specific targets .

Propiedades

IUPAC Name |

2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-9-5-4-8-13(14)16(20)18-11-10-15(19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWMLMBGPOQSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)

![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)